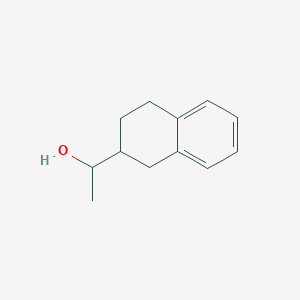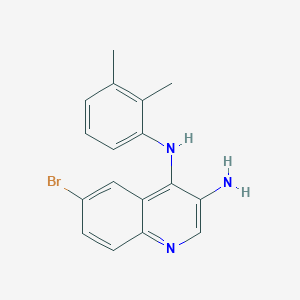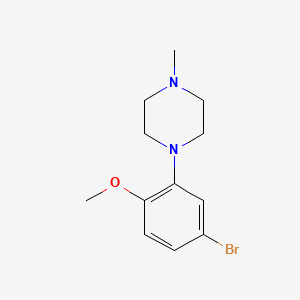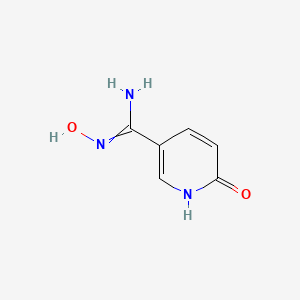
1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethanol is an organic compound with the molecular formula C12H16O It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, and an ethanol group is attached to the second carbon of the tetrahydronaphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(2-naphthyl)ethanol using hydrogenation techniques. The reaction typically employs a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. Another method involves the reduction of 1-(2-naphthyl)ethanol using sodium borohydride (NaBH4) in the presence of a suitable solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts to achieve efficient and cost-effective synthesis. The reaction conditions are optimized to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form the corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts like palladium or platinum.
Substitution: Substitution reactions can occur at the hydroxyl group, where it can be replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: The major products formed from oxidation reactions include 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ketone and 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)carboxylic acid.
Reduction: Reduction reactions typically yield the fully hydrogenated derivative, 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)methanol.
Substitution: Substitution reactions can produce various derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to G-protein-coupled receptors (GPCRs) or inhibit specific enzymes involved in inflammatory pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethanol can be compared with other similar compounds, such as:
1-Tetralol:
α-Tetralol: Another derivative of tetrahydronaphthalene, differing in the position of the hydroxyl group.
Tetralin-1-ol: Similar to 1-Tetralol but with variations in the hydrogenation of the naphthalene ring.
The uniqueness of this compound lies in its specific structural configuration and the position of the ethanol group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H16O |
|---|---|
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanol |
InChI |
InChI=1S/C12H16O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-5,9,11,13H,6-8H2,1H3 |
Clé InChI |
DHUZJOASVDJXMM-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCC2=CC=CC=C2C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,2,4]Triazolo[1,5-a]pyridin-2-amine, 6-bromo-7,8-dimethyl-](/img/structure/B13885939.png)


![Tert-butyl 1-[3-[(3-acetyloxy-4-methoxy-4-oxobutanethioyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanethioyl]azetidine-2-carboxylate](/img/structure/B13885956.png)







![4-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol](/img/structure/B13886010.png)


